1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride

Description

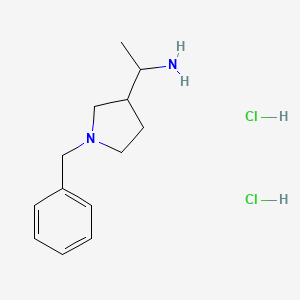

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride is a synthetic organic compound featuring a pyrrolidine core substituted with a benzyl group at the 1-position and an ethanamine moiety at the 3-position. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for pharmaceutical applications. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules.

Properties

Molecular Formula |

C13H22Cl2N2 |

|---|---|

Molecular Weight |

277.23 g/mol |

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H |

InChI Key |

ITNDAGFSBOVJQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

Amination: The benzylated pyrrolidine is then reacted with ethylamine to introduce the ethanamine group.

Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the compound with hydrogen addition.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

Salt Form Impact: The dihydrochloride salts (e.g., target compound, pyridine derivatives) generally exhibit higher water solubility than mono-hydrochloride salts (e.g., indole-based compound), facilitating bioavailability in drug formulations .

Heterocyclic Influence: Pyrrolidine vs. Pyrrolidinone: The target compound’s pyrrolidine ring retains basicity, whereas pyrrolidinone derivatives (e.g., ) introduce a ketone, reducing amine reactivity . Indole vs. Pyridine: Indole-containing compounds () may target serotonin pathways, while pyridine derivatives () could interact with nicotinic receptors .

Research and Application Considerations

- Its dihydrochloride form is advantageous for injectable formulations .

- Synthetic Utility : Benzyl-substituted heterocycles (e.g., ) are common intermediates in drug discovery, highlighting the target compound’s versatility in organic synthesis .

- Safety Profiles : Compounds like 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride () may require toxicity studies due to structural complexity, a consideration for the target compound’s development .

Biological Activity

Chemical Structure and Properties

1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride can be characterized by its unique molecular structure, which features a pyrrolidine ring substituted with a benzyl group and an ethylamine moiety. The molecular formula is CHClN$$, and its molecular weight is approximately 270.20 g/mol.

Research indicates that compounds similar to this compound often act on the central nervous system (CNS), potentially influencing neurotransmitter systems such as dopamine and serotonin. These interactions suggest a possible role in modulating mood and behavior.

Psychoactive Effects

A study examining new psychoactive substances (NPS) highlighted the increasing prevalence of compounds like 1-(1-Benzylpyrrolidin-3-yl)ethanamine in recreational use among psychostimulant users. The findings indicated that users reported effects similar to traditional stimulants, including increased energy and euphoria, alongside potential adverse effects such as anxiety and paranoia .

Case Studies

- Case Study in Australia : A study focused on the patterns of NPS use among regular psychostimulant users found that this compound was among the substances frequently reported. Users noted both positive effects (enhanced sociability) and negative experiences (increased heart rate and anxiety) .

- Clinical Observations : Clinical observations have documented instances of toxicity associated with similar compounds, emphasizing the need for careful monitoring of physiological responses during use. Symptoms included tachycardia, hypertension, and psychological disturbances .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling and safety protocols for 1-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride?

- Methodological Answer : Researchers should wear protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Contaminated clothing must be removed immediately, and affected skin should be washed with water for ≥15 minutes. Emergency protocols include consulting a physician and providing the safety data sheet (SDS) during medical consultations .

Q. What synthetic routes are commonly employed for the preparation of this compound in academic research?

- Methodological Answer : Synthesis typically involves benzylation of pyrrolidine derivatives followed by amine functionalization. Computational reaction path searches (e.g., quantum chemical calculations) can guide experimental optimization by predicting intermediates and transition states, reducing trial-and-error approaches .

Q. What are the key considerations for storage and stability of this compound in laboratory settings?

- Methodological Answer : Store in a cool, dry environment (< -20°C recommended) under inert gas (e.g., argon) to prevent degradation. Use airtight containers labeled with hazard information. Stability should be monitored via periodic HPLC or NMR analysis to detect decomposition .

Advanced Research Questions

Q. How can statistical experimental design improve reaction optimization for synthesizing this compound?

- Methodological Answer : Employ factorial designs (e.g., Box-Behnken or Central Composite Design) to evaluate critical variables (temperature, solvent polarity, catalyst loading). Response Surface Methodology (RSM) can identify optimal conditions while minimizing experiments. For example, a 3-factor design with 15 runs may resolve interactions between variables, improving yield by 20–30% .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer : Use HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) to quantify impurities. Confirm structural integrity via H/C NMR (e.g., benzyl proton signals at δ 7.3–7.5 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation. Cross-reference with pharmacopeial standards for impurity profiling .

Q. How can computational chemistry resolve contradictions between predicted and experimental reaction outcomes?

- Methodological Answer : Apply Density Functional Theory (DFT) to model reaction pathways and identify energy barriers. Discrepancies in yields may arise from unaccounted solvent effects or side reactions; iterative refinement using experimental data (e.g., kinetic studies) can align computational models with observed results .

Q. What strategies address data gaps in the environmental impact assessment of this compound?

- Methodological Answer : Conduct tiered ecotoxicity testing: (1) In vitro assays (e.g., Daphnia magna acute toxicity), (2) Soil mobility studies via column chromatography, and (3) Quantitative Structure-Activity Relationship (QSAR) modeling to predict bioaccumulation potential. Prioritize testing based on structural analogs (e.g., benzylamine derivatives) .

Q. How can membrane separation technologies enhance purification of this amine hydrochloride?

- Methodological Answer : Utilize nanofiltration (NF) membranes with a 200–300 Da molecular weight cutoff to remove unreacted precursors. Optimize transmembrane pressure (5–10 bar) and pH (adjusted to 6–7 to minimize protonation-dependent permeability). Compare with traditional crystallization for yield and purity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.